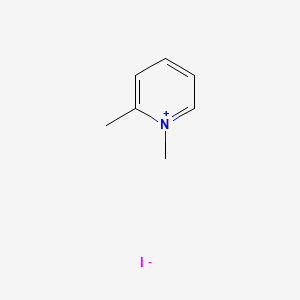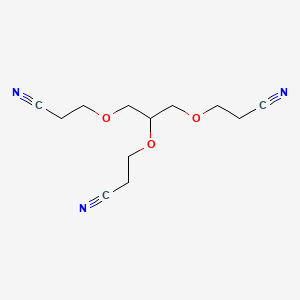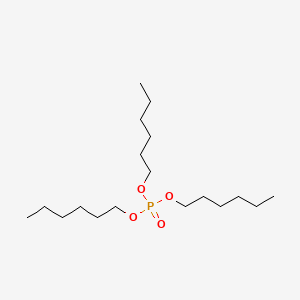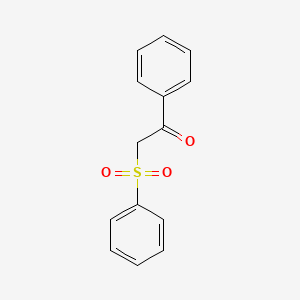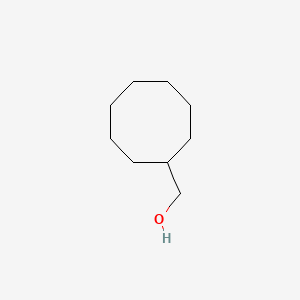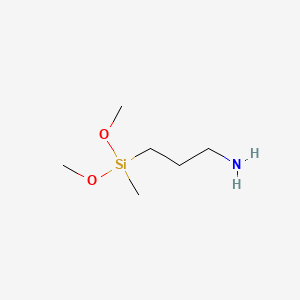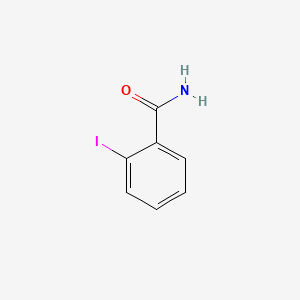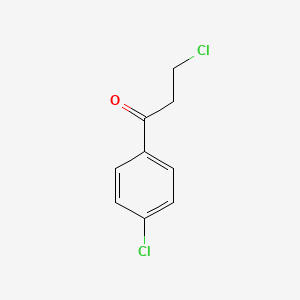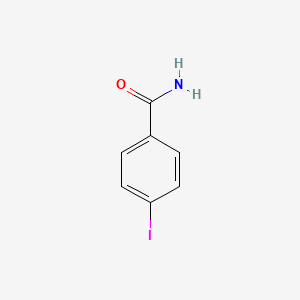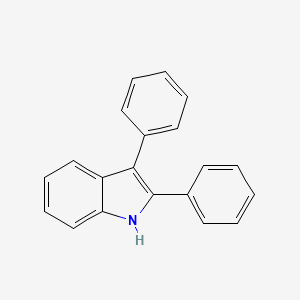
4-磺酰胺苯甲酰胺
描述
4-Sulfamoylbenzamide is an organic compound with the molecular formula C7H8N2O3S. It is a derivative of benzamide, where a sulfonamide group is attached to the benzene ring. This compound is known for its role as a potent inhibitor of carbonic anhydrase II, an enzyme involved in various physiological processes .
科学研究应用
4-Sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on carbonic anhydrase II, which is relevant in the regulation of pH and fluid balance in tissues.
Medicine: Research focuses on its potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers.
Industry: It is used in the development of pharmaceuticals and agrochemicals
作用机制
Target of Action
The primary target of 4-Sulfamoylbenzamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, and it is involved in various biological processes such as respiration and the transport of carbon dioxide and bicarbonate.
Mode of Action
4-Sulfamoylbenzamide interacts with Carbonic Anhydrase 2 by binding to it This binding inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate in the body
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by 4-Sulfamoylbenzamide affects several biochemical pathways. Most notably, it impacts the carbon dioxide and bicarbonate balance, which is a critical aspect of acid-base homeostasis in the body . The downstream effects of this disruption are complex and depend on various factors, including the extent of inhibition and the physiological state of the individual.
Pharmacokinetics
It is known that the compound can be systemically absorbed and can accumulate in the liver . These properties can impact the bioavailability of 4-Sulfamoylbenzamide, which in turn influences its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of 4-Sulfamoylbenzamide’s action primarily involve the disruption of acid-base balance due to the inhibition of Carbonic Anhydrase 2 . This can lead to a variety of physiological effects, depending on the extent of the disruption and the individual’s overall health status.
生化分析
Biochemical Properties
4-Sulfamoylbenzamide plays a significant role in biochemical reactions, particularly in the modulation of viral capsid assembly . It interacts with the core protein of the hepatitis B virus (HBV), inhibiting the assembly of nucleocapsids by binding to the heteroaryldihydropyrimidine (HAP) pocket between core protein dimer-dimer interfaces . This interaction promotes the formation of empty capsids, which are unable to package viral pregenomic RNA and DNA polymerase complex, thereby inhibiting viral replication .
Cellular Effects
4-Sulfamoylbenzamide has been shown to affect various types of cells and cellular processes. In hepatocytes infected with HBV, it disrupts the viral replication cycle by preventing the assembly of functional nucleocapsids . This disruption leads to a reduction in viral load and prevents the progression of liver diseases associated with chronic HBV infection . Additionally, 4-Sulfamoylbenzamide influences cell signaling pathways and gene expression by modulating the activity of the HBV core protein .
Molecular Mechanism
The molecular mechanism of 4-Sulfamoylbenzamide involves its binding interactions with the HBV core protein . By binding to the HAP pocket, it inhibits the assembly of nucleocapsids, preventing the packaging of viral pregenomic RNA and DNA polymerase complex . This inhibition disrupts the viral replication cycle and reduces the production of infectious virions . Furthermore, 4-Sulfamoylbenzamide may also induce changes in gene expression related to viral replication and host immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Sulfamoylbenzamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term studies have shown that 4-Sulfamoylbenzamide can maintain its antiviral activity over extended periods, although the specific effects on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Sulfamoylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits HBV replication without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and alterations in liver function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving antiviral efficacy while minimizing toxicity .
Metabolic Pathways
4-Sulfamoylbenzamide is involved in metabolic pathways related to its antiviral activity. It interacts with enzymes and cofactors involved in the assembly of HBV nucleocapsids . The compound may also affect metabolic flux and metabolite levels by modulating the activity of the HBV core protein and other viral components .
Transport and Distribution
Within cells and tissues, 4-Sulfamoylbenzamide is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, such as the cytoplasm and nucleus . The compound’s distribution may also be affected by its chemical properties, including solubility and stability .
Subcellular Localization
The subcellular localization of 4-Sulfamoylbenzamide is primarily in the cytoplasm and nucleus of infected hepatocytes . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function are influenced by its localization, as it needs to interact with the HBV core protein to exert its antiviral effects .
准备方法
Synthetic Routes and Reaction Conditions: 4-Sulfamoylbenzamide can be synthesized through the reaction of 4-sulfamoylbenzoic acid with ammonia or an amine. The reaction typically involves the use of a coupling agent such as carbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of 4-sulfamoylbenzamide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Types of Reactions:
Oxidation: 4-Sulfamoylbenzamide can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
相似化合物的比较
Benzamide: Lacks the sulfonamide group, making it less effective as a carbonic anhydrase inhibitor.
Sulfanilamide: Contains a sulfonamide group but lacks the benzamide structure, resulting in different biological activities.
N-Benzyl-4-sulfamoylbenzamide: Similar structure but with an additional benzyl group, which may enhance its inhibitory potency
Uniqueness: 4-Sulfamoylbenzamide is unique due to its dual functional groups (benzamide and sulfonamide), which confer specific inhibitory properties against carbonic anhydrase II. This makes it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
4-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFFIRCXGDGFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212384 | |
| Record name | p-Sulphamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-24-7 | |
| Record name | 4-(Aminosulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Sulfamoylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6306-24-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Sulphamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-sulphamoylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Sulfamoylbenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8C8FWQ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


